2-Bromo-1-(methoxymethyl)-1H-imidazole physicochemical properties and characterization
2-Bromo-1-(methoxymethyl)-1H-imidazole physicochemical properties and characterization
An In-depth Technical Guide to 2-Bromo-1-(methoxymethyl)-1H-imidazole: Physicochemical Properties, Synthesis, and Characterization
Disclaimer: Direct experimental data for 2-Bromo-1-(methoxymethyl)-1H-imidazole is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive framework for its properties, synthesis, and characterization. This approach is designed to empower researchers by providing a scientifically grounded starting point for their work.[1]
Introduction and Strategic Importance
2-Bromo-1-(methoxymethyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazole core is a privileged scaffold found in numerous biologically active molecules.[2] The strategic placement of a bromine atom at the C2 position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] The methoxymethyl (MOM) group at the N1 position serves as a crucial protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions at the imidazole nitrogen during synthesis.
This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, detailed protocols for spectroscopic characterization, and essential safety and handling information for 2-Bromo-1-(methoxymethyl)-1H-imidazole.
Physicochemical Properties
The properties of 2-Bromo-1-(methoxymethyl)-1H-imidazole are predicted based on its calculated molecular formula and by extrapolation from closely related, experimentally characterized analogs such as 2-Bromo-1H-imidazole and 2-Bromo-1-methyl-1H-imidazole.
| Property | Predicted/Calculated Value | Basis for Prediction/Calculation |
| Molecular Formula | C₅H₇BrN₂O | Calculated from structure. |
| Molecular Weight | 191.03 g/mol | Calculated from molecular formula. |
| Appearance | Colorless to light yellow oil or low-melting solid | The MOM group may lower the melting point compared to the solid 2-Bromo-1H-imidazole (m.p. 197-202 °C).[4] |
| Boiling Point | > 172 °C | Estimated to be higher than 2-Bromo-1-methyl-1H-imidazole (b.p. 172 °C) due to increased molecular weight and polarity.[5] |
| Density | ~1.6 - 1.7 g/mL | Estimated to be similar to or slightly higher than 2-Bromo-1-methyl-1H-imidazole (1.649 g/mL at 25 °C).[5] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, EtOAc, MeOH). | The N-alkoxymethyl group typically enhances solubility in organic solvents compared to the N-H precursor. |
| pKa | Not available | The N-H proton is absent; the basicity of the N3 nitrogen will be influenced by the electronic effects of the bromo and methoxymethyl substituents. |
Synthesis and Mechanistic Considerations
A robust and widely applicable method for preparing N-substituted imidazoles involves the direct alkylation of the imidazole nitrogen.[2] For 2-Bromo-1-(methoxymethyl)-1H-imidazole, the most plausible synthetic route is the N-protection of 2-Bromo-1H-imidazole using methoxymethyl chloride (MOM-Cl).
Proposed Synthetic Pathway
The synthesis is a two-step process involving the deprotonation of the starting material to form a nucleophilic imidazolide anion, followed by an Sₙ2 reaction with MOM-Cl.
Caption: Proposed synthesis of 2-Bromo-1-(methoxymethyl)-1H-imidazole.
Detailed Experimental Protocol
Causality: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion. Anhydrous THF is used as the solvent to prevent quenching the base and the highly reactive imidazolide anion. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.
-
Preparation: To a solution of 2-Bromo-1H-imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Deprotonation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1][6]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-Bromo-1-(methoxymethyl)-1H-imidazole.[6]
Analytical Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following protocols and predicted data serve as a guide for characterization.
Caption: General workflow for the analytical characterization of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Predicted ¹H NMR Data (in CDCl₃):
-
δ ~7.1-7.3 ppm (d, 2H): Two doublets corresponding to the two non-equivalent protons on the imidazole ring (H4 and H5).
-
δ ~5.4-5.6 ppm (s, 2H): A singlet for the N-CH₂-O methylene protons.
-
δ ~3.3-3.5 ppm (s, 3H): A singlet for the O-CH₃ methyl protons.
-
-
Predicted ¹³C NMR Data (in CDCl₃):
-
δ ~125-130 ppm: C2 (carbon bearing the bromine).
-
δ ~120-125 ppm: C4/C5 (imidazole ring carbons).
-
δ ~75-80 ppm: N-CH₂-O methylene carbon.
-
δ ~55-60 ppm: O-CH₃ methyl carbon.
-
Infrared (IR) Spectroscopy
Protocol: Obtain the IR spectrum of the purified compound using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.[6]
-
Predicted IR Absorption Bands:
-
~3150-3100 cm⁻¹ (Medium): C-H stretching of the imidazole ring.[6]
-
~2950-2850 cm⁻¹ (Medium): C-H stretching of the methoxymethyl group.[6]
-
~1500-1400 cm⁻¹ (Medium-Strong): C=N and C=C stretching vibrations of the imidazole ring.[6][7]
-
~1100-1000 cm⁻¹ (Strong): C-O-C asymmetric stretching of the ether linkage.
-
~700-600 cm⁻¹ (Medium-Strong): C-Br stretch.[6]
-
Mass Spectrometry (MS)
Protocol: Introduce a dilute solution of the compound into a mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.[6]
-
Predicted Mass Spectrum Data:
-
Molecular Ion Peak [M]⁺: A characteristic doublet peak will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This will result in two peaks of nearly equal intensity at m/z 190 and m/z 192 . The presence of this 1:1 M/M+2 pattern is a strong indicator of a monobrominated compound.[8]
-
Major Fragment: A significant fragment would likely correspond to the loss of the methoxymethyl group (-CH₂OCH₃), resulting in a peak at m/z 145/147 , corresponding to the 2-bromo-1H-imidazole cation.
-
Safety, Handling, and Storage
Expertise-Driven Insight: The toxicological profile of 2-Bromo-1-(methoxymethyl)-1H-imidazole has not been established. Therefore, it must be handled with the assumption that it is hazardous, based on the data for its precursors and structural analogs.
Hazard Assessment
Based on the Safety Data Sheet (SDS) for 2-Bromo-1H-imidazole, the target compound should be considered:
-
Harmful if swallowed (H302).[4]
-
Causes skin irritation (H315).[4]
-
Causes serious eye damage (H318).[4]
-
May cause respiratory irritation (H335).[4]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from strong oxidizing agents and incompatible materials.
-
For long-term stability, storage at 2-8°C is recommended, protected from light.[4]
Conclusion
While direct experimental data on 2-Bromo-1-(methoxymethyl)-1H-imidazole is limited, a comprehensive understanding of its properties and behavior can be achieved through predictive modeling based on fundamental chemical principles and analysis of its structural analogs. This guide provides a robust framework for its synthesis, characterization, and safe handling, serving as a valuable resource for researchers in drug discovery and organic synthesis. The proposed protocols are designed to be self-validating, with clear spectroscopic signatures to confirm the successful synthesis and purification of this important chemical building block.
References
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ResearchGate. (2015). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]
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PubMed. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Available from: [Link]
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ResearchGate. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Available from: [Link]
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R Discovery. (1970). Influence of temperature on the infrared spectra of adenine, imidazole, and their N-methyl derivatives in the crystalline state. Available from: [Link]
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R Discovery. (1973). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Available from: [Link]
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PubChem. (n.d.). 2-Bromo-1H-imidazole. Available from: [Link]
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MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
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RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Available from: [Link]
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PMC. (n.d.). Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy. Available from: [Link]
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PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Available from: [Link]
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DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available from: [Link]
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PMC. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. Available from: [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0143415). Available from: [Link]
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ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Available from: [Link]
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ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available from: [Link]
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ResearchGate. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Available from: [Link]
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AR-Reagent. (n.d.). 2-Bromo-1-methyl-1H-imidazole GC Reagent. Available from: [Link]
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ResearchGate. (n.d.). On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction. Available from: [Link]
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ACS Publications. (n.d.). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available from: [Link]
- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
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